Fe₄S₄ Cluster Resonance Raman Signatures: 3,5-Dimethyl vs. 2,4-Dimethyl vs. 2,6-Dimethyl vs. Unsubstituted Thiophenol
In a systematic low-temperature (77 K) resonance Raman study of (nBu₄N)₂[Fe₄S₄(SR)₄] analogues, the 3,5-dimethylthiophenolate ligand (3,5-dmtp) generated a characteristic terminal Fe–S stretching mode (T₂) at a frequency distinct from the unsubstituted thiophenolate (tp), 2,4-dmtp, and 2,6-dmtp ligands. All four compounds exhibited significant D₂d core distortions, and an energy crossing of the T₂ terminal and bridging Fe–S stretching modes above 350 cm⁻¹ was observed for tp and 2,6-dmtp, but not for 3,5-dmtp or 2,4-dmtp, directly correlating ligand steric bulk at the ortho positions with cluster vibrational behavior [1].
| Evidence Dimension | Resonance Raman T₂ terminal Fe–S stretching frequency and energy-crossing behavior |
|---|---|
| Target Compound Data | 3,5-dmtp: no energy crossing of T₂(t) and T₂(b) modes above 350 cm⁻¹; distinct A₁ bridging stretch frequency pattern |
| Comparator Or Baseline | tp (unsubstituted thiophenol): energy crossing observed above 350 cm⁻¹; 2,4-dmtp: no crossing; 2,6-dmtp: energy crossing observed above 350 cm⁻¹ |
| Quantified Difference | Presence vs. absence of T₂(t)/T₂(b) energy crossing is governed by ortho-methyl substitution. 3,5-dmtp (no ortho substitution) behaves similarly to 2,4-dmtp but distinctly from 2,6-dmtp and tp. |
| Conditions | 77 K, (nBu₄N)₂[Fe₄S₄(SR)₄] in acetonitrile or solid state, ³⁴S isotope-substituted analogues for mode assignment |
Why This Matters
Researchers modeling [4Fe–4S] protein active sites must select the dimethylthiophenol isomer whose steric profile yields the correct Fe–S vibrational fingerprint; 3,5-dmtp uniquely provides symmetric meta-substitution without ortho interference, making it the preferred ligand when mimicking a sterically unhindered arylthiolate environment.
- [1] Meyer, J., Moulis, J.-M., Gaillard, J., Lutz, M. Ligand Conformational Effects on the Resonance Raman Signature of [Fe₄S₄(SAryl)₄]²⁻ Clusters. J. Phys. Chem. B, 2000, 104(46), 10883–10893. DOI: 10.1021/jp0003104. View Source
